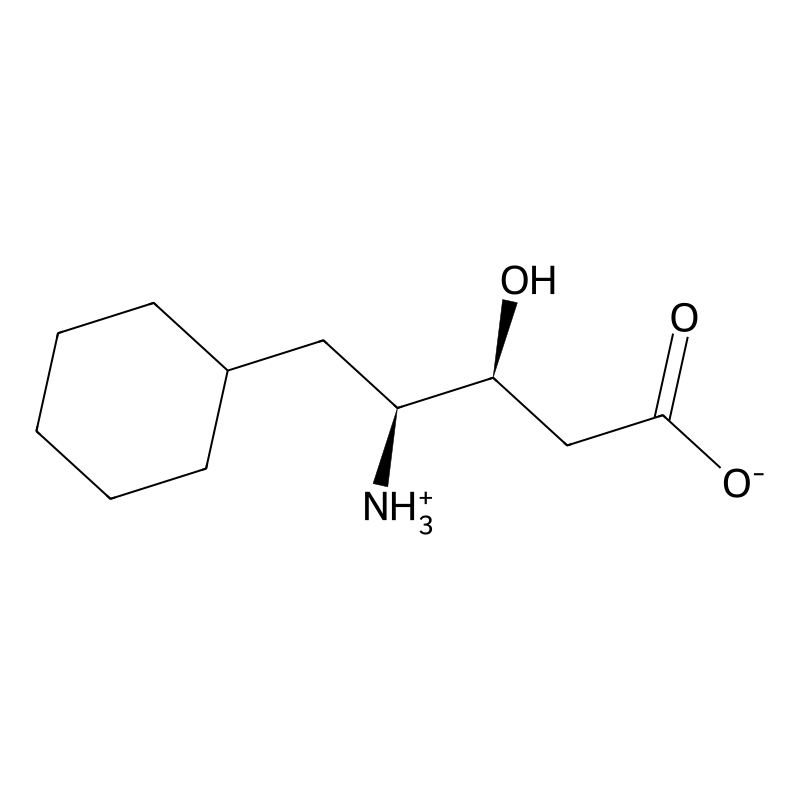

4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid (ACHPA, CAS 105192-90-3) is a highly specialized non-cleavable dipeptide isostere utilized in the synthesis of aspartic protease inhibitors. Functioning as a transition-state mimetic, ACHPA replaces the scissile dipeptide bond (such as Leu-Val) found in natural substrates. In procurement and medicinal chemistry workflows, ACHPA is primarily sourced to construct potent inhibitor libraries targeting renin, cathepsin D, and HIV protease. Its defining structural feature is the cyclohexylalanine-derived side chain, which provides exceptional hydrophobic packing in the S1 enzyme subsite, making it a critical building block for developing subnanomolar-affinity therapeutic candidates with enhanced proteolytic stability [1].

Research Fit

Substituting ACHPA with more common transition-state isosteres like Statine (Sta) or AHPPA fundamentally compromises inhibitor potency and target selectivity. While Statine relies on an isobutyl side chain, the cyclohexyl moiety of ACHPA is specifically required to fully occupy the large, hydrophobic S1 pocket of aspartic proteases like human renin. Generic substitution with Statine leads to drastically reduced binding affinity, often increasing the IC50 by over an order of magnitude. Furthermore, substituting ACHPA with natural dipeptide sequences completely eliminates the transition-state mimicry, rendering the resulting peptide susceptible to rapid proteolytic cleavage by chymotrypsin and other endogenous proteases, thereby destroying in vivo efficacy and processability in drug formulation [1].

Substitution Risk

Subnanomolar Affinity: ACHPA vs. Statine in Human Renin Inhibition

In direct head-to-head comparisons of matched peptide sequences, the incorporation of ACHPA yields significantly higher target affinity than Statine. For example, the inhibitor Iva-His-Pro-Phe-His-ACHPA-Leu-Phe-NH2 demonstrates an IC50 of 0.17 nM against human plasma renin. In contrast, the exact same sequence utilizing Statine instead of ACHPA exhibits an IC50 that is 55 to 76 times higher. This massive leap in potency makes ACHPA the required building block when synthesizing subnanomolar aspartic protease inhibitors [1].

| Evidence Dimension | Human plasma renin inhibition (IC50) |

| Target Compound Data | 0.17 nM (ACHPA-containing inhibitor) |

| Comparator Or Baseline | Statine-containing matched inhibitor (55-76 fold higher IC50) |

| Quantified Difference | 55-76x greater potency for ACHPA |

| Conditions | In vitro human plasma renin assay |

Procuring ACHPA instead of Statine allows chemists to achieve subnanomolar target affinities that are otherwise inaccessible with standard isosteres.

Proteolytic Stability: Resistance to Chymotrypsin Cleavage

A critical procurement driver for ACHPA is its ability to confer absolute proteolytic stability to otherwise fragile peptide sequences. When natural scissile dipeptides are replaced by ACHPA, the resulting pseudopeptides demonstrate complete resistance to degradation by chymotrypsin. Studies evaluating ACHPA-based non-peptidic renin inhibitors confirmed that these compounds remain stable against chymotrypsin, whereas natural peptide baselines are rapidly cleaved. This stability is essential for transitioning compounds from in vitro assays to viable in vivo models [1].

| Evidence Dimension | Enzymatic degradation by chymotrypsin |

| Target Compound Data | Stable (no cleavage observed) |

| Comparator Or Baseline | Natural dipeptide substrates (rapidly cleaved) |

| Quantified Difference | Complete resistance vs. rapid degradation |

| Conditions | In vitro chymotrypsin stability assay |

ACHPA incorporation is necessary to ensure that synthesized inhibitor libraries possess the metabolic stability required for downstream biological testing and formulation.

In Vivo Efficacy: Hypotensive Response in Animal Models

The higher in vitro binding of ACHPA directly translates to quantifiable in vivo advantages. In sodium-deficient dog models, an ACHPA-containing renin inhibitor lowered blood pressure with an in vivo potency 19 times greater than the corresponding Statine-containing analog. This robust translation from in vitro IC50 to in vivo hemodynamic response validates ACHPA as a highly effective precursor for synthesizing clinically relevant antihypertensive candidates [1].

| Evidence Dimension | In vivo hypotensive potency |

| Target Compound Data | 19x greater potency (ACHPA-inhibitor) |

| Comparator Or Baseline | Statine-inhibitor baseline |

| Quantified Difference | 19-fold improvement in blood pressure reduction |

| Conditions | Sodium-deficient dog model |

For preclinical drug development, purchasing ACHPA drastically reduces the required dosing to achieve target physiological responses compared to older statine analogs.

Synthesis of Subnanomolar Aspartic Protease Inhibitors

Because ACHPA provides a 55-76x potency advantage over Statine, it is a primary building block for synthesizing high-affinity inhibitors targeting human renin, cathepsin D, and other aspartic proteases. It is specifically procured when medicinal chemistry projects require pushing inhibitor affinities into the subnanomolar range [1].

Development of Proteolytically Stable Peptide Therapeutics

ACHPA is utilized as a non-cleavable dipeptide replacement to protect therapeutic peptides from rapid enzymatic degradation. Its proven resistance to chymotrypsin makes it an essential precursor for developing metabolically stable pseudopeptides that require prolonged half-lives in vivo [2].

Structural Biology and Co-Crystallization Studies

Due to its rigid cyclohexyl ring and fit within the S1 hydrophobic pocket, ACHPA is frequently used to synthesize transition-state analogs for X-ray crystallography. These stable enzyme-inhibitor complexes allow researchers to accurately map the active sites of novel proteases without the risk of substrate cleavage during crystallization [1].

Application Fit Matrix

References

- [1] Boger, J., et al. 'Renin Inhibitors. Syntheses of Subnanomolar, Competitive, Transition-State Analogue Inhibitors Containing a Novel Analogue of Statine.' Journal of Medicinal Chemistry, vol. 28, no. 12, 1985, pp. 1779-1790.

- [2] Paruszewski, R., et al. 'New Renin Inhibitors Containing Pseudodipeptidic Units in P3–P2 and P1–P1′ Positions.' Chemical and Pharmaceutical Bulletin, vol. 53, no. 10, 2005, pp. 1305-1309.

XLogP3

Wikipedia

Explore Compound Types